molecular formula C6H13NaO2S B15259788 Sodium 3,3-dimethylbutane-1-sulfinate

Sodium 3,3-dimethylbutane-1-sulfinate

Cat. No.: B15259788
M. Wt: 172.22 g/mol
InChI Key: PTPRKAZNKUJQMX-UHFFFAOYSA-M
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Description

Sodium 3,3-dimethylbutane-1-sulfinate is an organosulfur compound with the molecular formula C6H13NaO2S. It is a sodium salt of 3,3-dimethylbutane-1-sulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of sulfonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,3-dimethylbutane-1-sulfinate typically involves the reaction of 3,3-dimethylbutane-1-sulfinic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,3-dimethylbutane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Sulfonyl derivatives, such as sulfonamides and sulfonyl chlorides.

Scientific Research Applications

Sodium 3,3-dimethylbutane-1-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, such as sulfonamides, sulfones, and sulfoxides.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of specialty chemicals, such as surfactants and detergents.

Mechanism of Action

The mechanism of action of sodium 3,3-dimethylbutane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to form new chemical bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Comparison: Sodium 3,3-dimethylbutane-1-sulfinate is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not be suitable for, making it a valuable reagent in synthetic organic chemistry.

Properties

Molecular Formula

C6H13NaO2S

Molecular Weight

172.22 g/mol

IUPAC Name

sodium;3,3-dimethylbutane-1-sulfinate

InChI

InChI=1S/C6H14O2S.Na/c1-6(2,3)4-5-9(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1

InChI Key

PTPRKAZNKUJQMX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CCS(=O)[O-].[Na+]

Origin of Product

United States

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